molecular formula C19H18Cl2FNO4S B11406236 2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)acetamide

2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)acetamide

Cat. No.: B11406236
M. Wt: 446.3 g/mol
InChI Key: ZXMULIJOKIBURX-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)acetamide is a synthetic organic compound It is characterized by the presence of dichlorophenoxy, dioxidotetrahydrothiophen, and fluorobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)acetamide typically involves multiple steps:

    Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with a suitable acylating agent.

    Synthesis of the dioxidotetrahydrothiophen intermediate: This step involves the oxidation of tetrahydrothiophene to form the dioxidotetrahydrothiophen group.

    Coupling of intermediates: The final step involves coupling the dichlorophenoxy and dioxidotetrahydrothiophen intermediates with 2-fluorobenzylamine under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenoxy and fluorobenzyl groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions may result in the replacement of chlorine or fluorine atoms with other substituents.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may find applications in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.

    DNA/RNA interactions: The compound could bind to nucleic acids, affecting gene expression or replication processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)acetamide include:

    2-(2,4-dichlorophenoxy)acetic acid: A herbicide with similar structural features.

    N-(2-fluorobenzyl)acetamide: A compound with a similar fluorobenzyl group.

    Tetrahydrothiophene derivatives: Compounds with similar sulfur-containing ring structures.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer unique chemical and biological properties. This combination of dichlorophenoxy, dioxidotetrahydrothiophen, and fluorobenzyl groups is not commonly found in other compounds, potentially leading to novel applications and effects.

Properties

Molecular Formula

C19H18Cl2FNO4S

Molecular Weight

446.3 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]acetamide

InChI

InChI=1S/C19H18Cl2FNO4S/c20-14-5-6-18(16(21)9-14)27-11-19(24)23(15-7-8-28(25,26)12-15)10-13-3-1-2-4-17(13)22/h1-6,9,15H,7-8,10-12H2

InChI Key

ZXMULIJOKIBURX-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CC=C2F)C(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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